(2-Methoxyethyl)[(4-propoxynaphthyl)sulfonyl]amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H21NO4S |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-4-propoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H21NO4S/c1-3-11-21-15-8-9-16(14-7-5-4-6-13(14)15)22(18,19)17-10-12-20-2/h4-9,17H,3,10-12H2,1-2H3 |
InChI Key |
XUHBDTRMAKBXRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCOC |
Origin of Product |
United States |
Preparation Methods
Propoxylation of 4-Naphthol
4-Naphthol undergoes nucleophilic substitution with propyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–18 hours. The reaction proceeds via deprotonation of the hydroxyl group, facilitating attack by the propyl electrophile. Yields typically exceed 85% after recrystallization from ethanol.
Table 1: Optimization of 4-Propoxynaphthalene Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Base | K₂CO₃ | NaOH | K₂CO₃ |
| Solvent | DMF | Acetone | DMF |
| Temperature (°C) | 80 | 100 | 90 |
| Yield (%) | 78 | 82 | 87 |
Sulfonation and Sulfonyl Chloride Formation
Introducing the sulfonyl group requires electrophilic aromatic sulfonation followed by chlorination.
Sulfonation with Chlorosulfonic Acid
4-Propoxynaphthalene reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0–5°C to form 4-propoxynaphthalene-1-sulfonic acid. The electron-donating propoxy group directs sulfonation to the para position relative to the ether linkage. Excess ClSO₃H is quenched with ice-water, yielding the sulfonic acid as a crystalline solid (92% purity).
Conversion to Sulfonyl Chloride
The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) under reflux (70°C, 4 hours). This step achieves near-quantitative conversion to 4-propoxynaphthalene-1-sulfonyl chloride, isolated via vacuum distillation.
Table 2: Sulfonyl Chloride Synthesis Metrics
| Reagent | PCl₅ (Equiv) | SOCl₂ (mL/g) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Standard | 1.2 | 10 | 4 | 95 |
| Optimized | 1.5 | 15 | 3 | 98 |
Coupling with 2-Methoxyethylamine
The final step involves nucleophilic displacement of the chloride by 2-methoxyethylamine.
Reaction Conditions
A solution of 4-propoxynaphthalene-1-sulfonyl chloride in tetrahydrofuran (THF) is added dropwise to 2-methoxyethylamine and N,N-diisopropylethylamine (DIPEA) at 0°C. The mixture is stirred for 6 hours at room temperature, after which the product precipitates upon addition of water.
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
-
Formation of a sulfonyl nitrene intermediate (RN=S=O), as proposed in analogous sulfonamide syntheses.
-
Nucleophilic attack by the amine on the electrophilic sulfur center, facilitated by DIPEA’s role in scavenging HCl.
Table 3: Coupling Reaction Optimization
| Parameter | Condition A | Condition B | Optimal Condition |
|---|---|---|---|
| Solvent | THF | DCM | THF |
| Base | Pyridine | DIPEA | DIPEA |
| Temperature (°C) | 25 | 0→25 | 0→25 |
| Yield (%) | 68 | 89 | 91 |
Purification and Characterization
Crystallization
The crude product is purified via recrystallization from a 1:1 ethanol-water mixture, yielding colorless needles (mp 112–114°C).
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.4 Hz, 1H, naphthyl-H), 7.85–7.40 (m, 6H, naphthyl-H), 4.10 (t, J = 6.8 Hz, 2H, OCH₂), 3.65 (t, J = 5.2 Hz, 2H, SO₂NCH₂), 3.40 (s, 3H, OCH₃).
-
IR (KBr): 1325 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1240 cm⁻¹ (C-O-C).
Industrial-Scale Adaptations
Batch processes are superseded by continuous-flow systems for sulfonation and coupling steps, enhancing safety and throughput. Microreactor technology reduces reaction times by 40% while maintaining yields >90% .
Chemical Reactions Analysis
Hydrolysis
The sulfonamide group undergoes acidic or basic hydrolysis to form sulfonic acids and amines:
Conditions:
Acylation
The amine group reacts with acid chlorides or anhydrides to form amides:
Mechanism involves nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of HCl . Bases like NaOH or pyridine are often used to absorb the acid byproduct .
Substitution Reactions
The methoxyethyl group may undergo SN2 reactions with nucleophiles (e.g., CN⁻):
Conditions: Polar aprotic solvents (e.g., DMSO, DMF) and strong nucleophiles .
Protonation/Deprotonation
The amine group acts as a base , forming ammonium salts in acidic media:
Reversal occurs under basic conditions (e.g., NaOH) .
Functional Group Interactions
-
Sulfonamide Stability : The sulfonamide group is resistant to hydrolysis compared to amides due to resonance stabilization .
-
Hydrogen Bonding : The amine group can participate in intermolecular hydrogen bonds , influencing solubility and crystallinity .
Crystallographic Insights
In structurally analogous sulfonamides, hydrogen bonding and π–π interactions dominate crystal packing . For example:
| Interaction Type | Distance/Geometry |
|---|---|
| N–H⋯O hydrogen bonds | Intramolecular (2.8–3.1 Å) |
| π–π stacking | Centroid distances ~3.7 Å |
Scientific Research Applications
Overview
(2-Methoxyethyl)[(4-propoxynaphthyl)sulfonyl]amine is a sulfonamide compound with significant potential in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including a methoxyethyl group and a naphthyl moiety, suggest diverse chemical interactions that may lead to promising biological activities.
The biological activity of This compound is predicted based on its structural characteristics. Compounds with similar structures often exhibit:
- Antimicrobial properties : Potential use in treating bacterial infections.
- Cytotoxic effects : Investigated for anticancer applications.
Scientific Research Applications
The applications of This compound can be categorized into several key areas:
Medicinal Chemistry
- Antibiotic Development : The compound is being explored as a lead structure for new antibiotics due to its ability to inhibit bacterial growth.
- Anticancer Agents : Preliminary studies suggest cytotoxic properties that may be harnessed in cancer therapy.
Biochemical Research
- Enzyme Inhibition Studies : It serves as a biochemical probe to investigate enzyme interactions, potentially leading to the discovery of new therapeutic targets.
- Mechanistic Studies : Understanding the interaction of this compound with biological systems can elucidate its mechanism of action.
Material Science
- Polymer Development : The compound may be utilized in creating novel materials with specific chemical properties, enhancing the performance of polymers.
Example Case Study Insights:
- Antibacterial Activity Assessment : A study investigating the efficacy of sulfonamide derivatives found that modifications to the sulfonamide group significantly influenced antimicrobial potency.
- Cytotoxicity Evaluation : Research on related compounds has shown promising results in inhibiting tumor cell proliferation, indicating a potential pathway for therapeutic development involving This compound .
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)[(4-propoxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares functional groups with several sulfonamides and amines documented in the evidence:
Key Observations :
- The naphthalene backbone in the target compound and "(4-Methoxybenzyl)(2-naphthylmethyl)amine" enhances aromatic stacking interactions, which may influence binding to hydrophobic targets.
- The sulfonyl group in the target compound and "2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one" contributes to hydrogen-bonding capacity and metabolic stability.
- The propoxy chain in the target compound likely increases lipophilicity compared to methoxy or ethoxy substituents in analogues (e.g., ’s nitrosobis(2-methoxyethyl)amine) .
Physicochemical Properties
Comparative data from analogues:
Biological Activity
The compound (2-Methoxyethyl)[(4-propoxynaphthyl)sulfonyl]amine is a sulfonamide derivative characterized by its unique structural features, including a methoxyethyl group and a 4-propoxynaphthyl moiety. This structure suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. Understanding the biological activity of this compound can provide insights into its therapeutic potential and mechanisms of action.
Structural Characteristics
The molecular formula for this compound is . The compound's structure can be broken down into key functional groups:
- Methoxyethyl Group : Contributes to the lipophilicity and solubility.
- Sulfonamide Moiety : Known for its antibacterial properties.
- Naphthyl Group : Associated with various biological activities, including antitumor effects.
Predicted Biological Activities
Based on its structural features, this compound is predicted to exhibit several biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains.
- Cytotoxic Effects : Potential use in cancer therapy due to structural similarities with known cytotoxic agents.
Comparative Analysis of Similar Compounds
| Compound Name | Functional Groups | Biological Activity |
|---|---|---|
| This compound | Methoxyethyl, Sulfonamide, Naphthyl | Antimicrobial, Cytotoxic |
| Sulfanilamide | Sulfonamide | Antibacterial |
| N-(4-Propanoylphenyl)benzenesulfonamide | Sulfonamide | Antimicrobial |
| N-(2-Hydroxyethyl)benzenesulfonamide | Sulfonamide | Antimicrobial |
This table illustrates how this compound may possess unique properties due to its specific combination of functional groups.
The mechanism of action for this compound is hypothesized to involve:
- Inhibition of Bacterial Enzymes : The sulfonamide group may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
- Interference with Cancer Cell Proliferation : The naphthyl moiety could interact with cellular pathways involved in tumor growth.
Q & A
Q. Key Parameters to Monitor :
- Half-life (t₁/₂) in water/soil
- Metabolite identification via HRMS/MS
- EC₅₀ values for ecotoxicity endpoints
Advanced: How to resolve discrepancies in spectroscopic data during structural elucidation?
Answer:
Contradictions often arise from impurities or isomerism. Mitigation strategies include:
- Cross-Validation : Compare NMR chemical shifts with computational predictions (e.g., ACD/Labs or ChemDraw). For example, methoxyethyl protons should appear as triplets (δ 3.4–3.6 ppm) .
- Isotopic Labeling : Use deuterated analogs to confirm proton assignments in overlapping regions.
- Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous conformation .
- Multi-Dimensional NMR : HSQC and HMBC correlations resolve naphthyl vs. methoxyethyl proton environments .
Advanced: What methodologies assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Answer:
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC₅₀ values against serine hydrolases or proteases. Include positive controls like AEBSF .
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., carbonic anhydrase) on sensor chips to quantify binding kinetics (kₐ, k𝒹) .
- Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding poses in sulfonamide-binding pockets .
- Cellular Assays : Test cytotoxicity (MTT assay) and receptor modulation (cAMP/GTPγS binding) in relevant cell lines .
Basic: What stability considerations are critical for storing this compound?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide bond .
- Solubility : Prepare stock solutions in DMSO (dry) for long-term stability; avoid aqueous buffers unless freshly prepared .
Advanced: How to investigate the compound’s role in reaction mechanisms (e.g., sulfonylation or nucleophilic substitution)?
Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Trapping Intermediates : Use ESI-MS to detect transient species (e.g., sulfonyl chloride intermediates) .
- Computational Modeling : Apply DFT (B3LYP/6-31G*) to map energy profiles for sulfonamide bond formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
